4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Thiosemicarbazides and their derivatives are synthesized for potential biological activities. For instance, thiosemicarbazides have been converted into 1,3,4-triazol-2-yl-benzofuran derivatives through cyclization, showing potential for diverse biological activities (Atta et al., 2002). Similarly, derivatives of thiosemicarbazide have been explored for lipase and α-glucosidase inhibition, indicating their potential use in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).
Antimicrobial and Antioxidant Properties
Research has also focused on the antimicrobial and antioxidant properties of thiosemicarbazide derivatives. For example, some derivatives have shown in vitro activity against aerobic bacteria and fungi, alongside studies on their lipophilicity (Wujec et al., 2009). Additionally, the antioxidant activities of thiosemicarbazide derivatives, as evidenced by DPPH and FRAP assays, suggest their potential as effective free radical scavengers (Kareem et al., 2016).
Antitumor and Anti-HIV Activities
The synthesis of thiosemicarbazide derivatives has been targeted for anticancer and anti-HIV activities. Certain derivatives have been shown to possess antitumor properties through various synthetic pathways (Kaldrikyan et al., 2017). Moreover, specific compounds have demonstrated efficacy against HIV-1 and HIV-2 in cell-based assays, highlighting the therapeutic potential of these compounds in treating viral infections (Akhtar et al., 2007).
Molecular and Structural Analysis
Structural and spectroscopic analysis of thiosemicarbazide derivatives provides insights into their chemical properties and potential interactions with biological targets. Molecular docking and quantum chemical studies have been used to predict the antitumor activity and analyze the intermolecular interactions of these compounds (Shobana et al., 2022).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-[(3,4-dimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-12(28-15-7-5-14(20)6-8-15)18(24)22-23-19(27)21-11-13-4-9-16(25-2)17(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,22,24)(H2,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBSMBTOKAHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC(=C(C=C1)OC)OC)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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